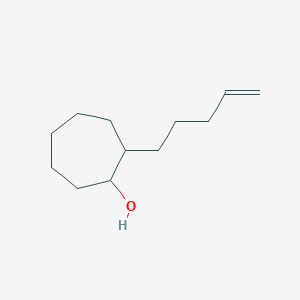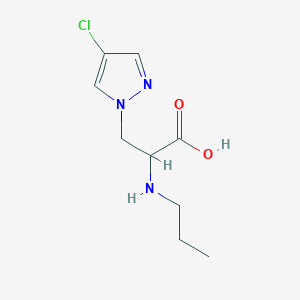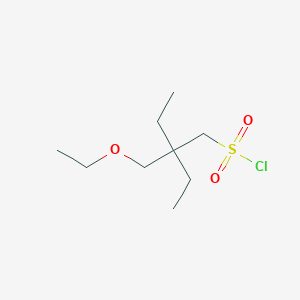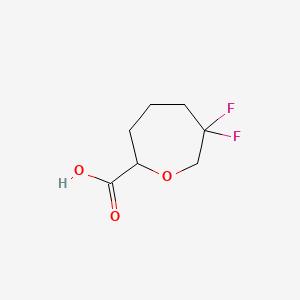
6,6-Difluorooxepane-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,6-Difluorooxepane-2-carboxylic acid is a fluorinated organic compound characterized by the presence of two fluorine atoms and an oxepane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6,6-Difluorooxepane-2-carboxylic acid typically involves the introduction of fluorine atoms into the oxepane ring. One common method is the fluorination of oxepane-2-carboxylic acid using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction is usually carried out under controlled conditions to ensure selective fluorination at the desired positions.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using similar reagents but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 6,6-Difluorooxepane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxepane derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.
Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxepane-2,6-dione, while reduction can produce 6,6-difluorooxepane-2-ol.
Wissenschaftliche Forschungsanwendungen
6,6-Difluorooxepane-2-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds, which are valuable in materials science and pharmaceuticals.
Biology: The compound’s fluorinated nature makes it useful in studying enzyme interactions and metabolic pathways involving fluorinated substrates.
Industry: It can be used in the production of specialty chemicals and advanced materials with unique properties.
Wirkmechanismus
The mechanism by which 6,6-Difluorooxepane-2-carboxylic acid exerts its effects involves interactions with specific molecular targets. The fluorine atoms can enhance the compound’s binding affinity to enzymes or receptors, influencing various biochemical pathways. The exact mechanism may vary depending on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
- 6-Fluorochromane-2-carboxylic acid
- 6,6-Difluorohexanoic acid
- 6,6-Difluoroheptanoic acid
Comparison: Compared to these similar compounds, 6,6-Difluorooxepane-2-carboxylic acid is unique due to its oxepane ring structure, which imparts distinct chemical and physical properties
Eigenschaften
Molekularformel |
C7H10F2O3 |
|---|---|
Molekulargewicht |
180.15 g/mol |
IUPAC-Name |
6,6-difluorooxepane-2-carboxylic acid |
InChI |
InChI=1S/C7H10F2O3/c8-7(9)3-1-2-5(6(10)11)12-4-7/h5H,1-4H2,(H,10,11) |
InChI-Schlüssel |
GAUBJWZCOHWPSK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(OCC(C1)(F)F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


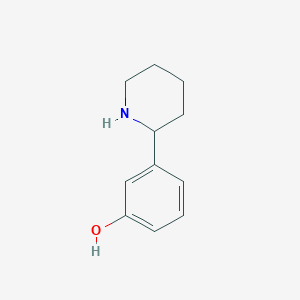
![5'-Bromo-2'-fluoro-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B13623580.png)
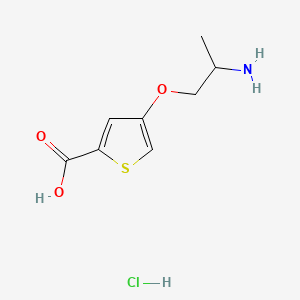
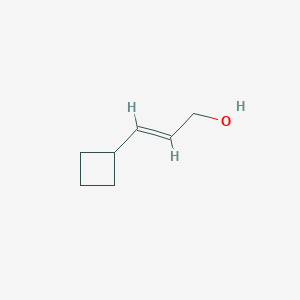

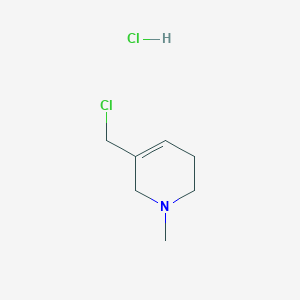

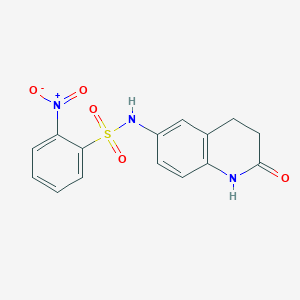
![(2R)-1-[(2S)-3-(tert-butoxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B13623624.png)

